![molecular formula C11H17N3O2 B1417232 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 1146290-39-2](/img/structure/B1417232.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid is a compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method involves the alkylation of 1-methyl-1H-imidazole with a suitable piperidine derivative under basic conditions. For example, the reaction can be carried out using potassium carbonate as a base and methyl iodide as the alkylating agent in an anhydrous solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This mechanism is particularly relevant in the treatment of psychotic disorders. Research has demonstrated that derivatives of this compound can enhance the receptor's activity, providing a potential avenue for developing antipsychotic medications .
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values for related compounds, suggesting that 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid may also possess similar activities. For instance, related compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL.
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Other Piperidine Derivatives | Varies | Various strains |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives, including this compound. It has been shown to inhibit pyroptosis in macrophages, suggesting therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: mGluR2 Modulation
A study published in Journal of Medicinal Chemistry investigated the effects of various piperidine derivatives on mGluR2 receptors. The findings indicated that modifications to the imidazole moiety significantly enhanced receptor activation, leading to improved pharmacological profiles in preclinical models of schizophrenia .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized several piperidine derivatives and evaluated their effectiveness against common bacterial strains. The results demonstrated that certain modifications to the imidazole structure led to increased potency against Gram-positive and Gram-negative bacteria, paving the way for future antibiotic development.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target molecule, leading to various biological effects. The piperidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid: Similar structure but lacks the methyl group on the imidazole ring.
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid is unique due to the presence of both the imidazole and piperidine rings, which confer specific chemical and biological properties. The methyl group on the imidazole ring can also influence the compound’s reactivity and binding affinity, making it distinct from other similar compounds .
Biological Activity
1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 1146290-39-2) is a compound that features both piperidine and imidazole moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- Structural Characteristics : The compound contains a piperidine ring and an imidazole group, which are known for their diverse biological properties.
The biological activity of imidazole derivatives often involves:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, influencing metabolic pathways.
- Interaction with Cell Membranes : They can affect the integrity and function of cellular membranes.
- DNA Interference : Some compounds may interact with nucleic acids, impacting gene expression and replication processes .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. The following table summarizes key findings related to its cytotoxic effects:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |
HepG2 (Liver) | 4.98 - 14.65 | Induction of apoptosis |
LLC-PK1 (Non-cancer) | Higher selectivity observed | Control cell line for comparison |
In vitro studies demonstrated that certain derivatives could inhibit microtubule assembly, promoting apoptosis in cancer cells. For instance, compounds derived from similar structures showed effective caspase activation and morphological changes indicative of programmed cell death at concentrations as low as 1 μM .
Other Biological Activities
Beyond anticancer effects, imidazole derivatives are also noted for:
- Antibacterial Properties : Compounds in this class have shown activity against various bacterial strains, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Study on Anticancer Activity
A significant study evaluated the biological effects of several imidazole-containing compounds on cancer cell lines. The findings indicated that specific modifications to the imidazole structure could enhance cytotoxicity against breast cancer cells while maintaining selectivity over non-cancerous cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Research on Antibacterial Effects
Another research effort focused on the antibacterial potential of imidazole derivatives, including related compounds to this compound. The study found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-4-12-10(13)8-14-5-2-9(3-6-14)11(15)16/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMOKBUCAUKLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169746 | |
Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-39-2 | |
Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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